l-Methylphenidate

描述

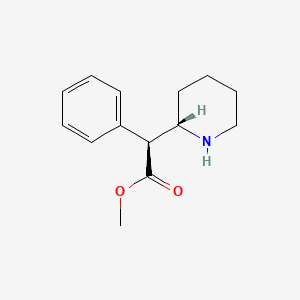

Structure

3D Structure

属性

Key on ui mechanism of action |

While its exact mechanism is unclear, methylphenidate (MPH) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses are shown to increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain which can result in impaired cognition and locomotor-activating effects. In contrast, low doses are found to selectively activate NE and DE neurotransmission within the prefrontal cortex which is an area of the brain thought to play a prominent role in ADHD pathophysiology, thereby improving clinical efficacy and preventing side effects. The lower doses used to treat ADHD are not associated with the locomotor-activating effects associated with higher doses and instead reduce movement, impulsivity, and increase cognitive function including sustained attention and working memory. Methylphenidate's beneficial effects in sustaining attention have also been shown to be mediated by alpha-1 adrenergic receptor activity. Clinical findings have shown that children with ADHD have an abnormality in the dopamine transporter gene (DAT1), the D4 receptor gene (DRD-4), and/or the D2 receptor gene that may be at least partly overcome by the dopaminergic effects of methylphenidate, suggesting a possible mode of action. Methylphenidate is thought to block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. Although the primary mechanism is largely unknown, the effects of methylphenidate appear to be mediated by blockage of the reuptake mechanism of dopaminergic neurons. In children with attention deficit disorder, methylphenidate decreases motor restlessness and enhances the ability to pay attention. In narcolepsy, methylphenidate appears to act at the cerebral cortex and subcortical structures, including the thalamus, to produce CNS stimulation, resulting in increaed motor activity, increased mental alertness, diminished sense of fatigue, brighter spirits, and mild euphoria. Mode of action: Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especially norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase. |

|---|---|

CAS 编号 |

20748-11-2 |

分子式 |

C14H19NO2 |

分子量 |

233.31 g/mol |

IUPAC 名称 |

methyl 2-phenyl-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |

InChI 键 |

DUGOZIWVEXMGBE-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

手性 SMILES |

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

规范 SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

沸点 |

BP: 135 to 137 °C at 0.6 mm Hg |

颜色/形态 |

Crystals from ethanol (aqueous) |

熔点 |

74-75 °C 224 - 226 °C |

其他CAS编号 |

40431-62-7 |

物理描述 |

Solid |

相关CAS编号 |

298-59-9 (hydrochloride) |

溶解度 |

1255mg/L Practically insoluble in water Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether 1.82e-01 g/L |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Stereochemistry of l-Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant, primarily indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] As a phenethylamine (B48288) and piperidine (B6355638) derivative, its therapeutic effects are attributed to its action as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft.[1][2]

The molecular structure of methylphenidate possesses two chiral centers, giving rise to four distinct stereoisomers.[3] These are categorized into two pairs of diastereomers: threo and erythro. Each pair consists of two enantiomers, dextrorotatory (d) and levorotatory (l). Clinical formulations predominantly use the racemic dl-threo-methylphenidate.[4] Extensive pharmacological studies have revealed that the therapeutic activity resides almost exclusively in the d-threo-(2R,2'R)-enantiomer, also known as dexmethylphenidate (B1218549).[5][6] The l-threo-(2S,2'S)-enantiomer is approximately 10-fold less potent and is considered to contribute minimally to the drug's efficacy and side effects when administered orally.[7][8] The erythro isomers are generally associated with adverse effects and are removed from pharmaceutical preparations.[3][9]

This guide provides an in-depth technical overview of the stereochemistry of methylphenidate and the synthetic strategies employed to isolate its specific stereoisomers, with a focus on obtaining the l-threo enantiomer, often as a result of resolving the therapeutically important racemate.

The Stereochemistry of Methylphenidate

Methylphenidate has two stereogenic centers at the C2 positions of the piperidine ring and the adjacent phenyl-substituted carbon. This results in four stereoisomers:

-

(2R,2'R)-threo-methylphenidate (d-MPH) : The most pharmacologically active isomer.

-

(2S,2'S)-threo-methylphenidate (l-MPH) : The significantly less active threo enantiomer.

-

(2R,2'S)-erythro-methylphenidate

-

(2S,2'R)-erythro-methylphenidate

The threo and erythro nomenclature describes the relative configuration of the two chiral centers.[10] The stimulant properties are primarily associated with the threo diastereomers.[9] While the d-threo isomer is the primary therapeutic agent, the synthesis and resolution processes invariably involve the handling and separation of the l-threo isomer.[5]

Synthetic Strategies

The synthesis of specific methylphenidate stereoisomers can be broadly categorized into three main approaches: racemic synthesis followed by resolution, asymmetric synthesis, and diastereoselective synthesis followed by epimerization.

Racemic Synthesis and Epimerization

The traditional and industrially significant route to dl-threo-methylphenidate begins with the synthesis of a mixture of erythro and threo diastereomers, followed by an epimerization step to enrich the desired threo form.

-

Condensation: The synthesis often starts with the reaction of 2-chloropyridine (B119429) with phenylacetonitrile (B145931) using a strong base like sodium amide. This forms α-phenyl-2-pyridineacetonitrile.[3]

-

Hydrolysis & Reduction: The nitrile is then hydrolyzed (e.g., with sulfuric acid) to the corresponding amide, and the pyridine (B92270) ring is reduced via hydrogenation (e.g., using a PtO₂ catalyst) to a piperidine ring. This sequence typically yields an erythro-enriched mixture of α-phenyl-2-piperidineacetamide.[4][11]

-

Epimerization: The crucial step involves the base-catalyzed epimerization of the undesired erythro-acetamide to the thermodynamically more stable threo-acetamide. This is often achieved by heating with a base like potassium tert-butoxide in toluene (B28343).[5]

-

Esterification: Finally, the resulting dl-threo-acetamide is hydrolyzed to the corresponding carboxylic acid (ritalinic acid) and then esterified with methanol (B129727) in the presence of an acid catalyst (e.g., HCl or thionyl chloride) to yield dl-threo-methylphenidate.[6]

Chiral Resolution of dl-threo-Methylphenidate

Chiral resolution is the most common method for separating the racemic dl-threo-methylphenidate into its constituent d- and l-enantiomers. This process relies on the formation of diastereomeric salts with a chiral resolving agent.

The racemic mixture is reacted with an optically pure chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA) or O,O'-dibenzoyl-D-tartaric acid (D-DBTA).[6][12] This reaction forms two diastereomeric salts: [d-MPH·chiral acid] and [l-MPH·chiral acid]. These salts possess different physical properties, most notably different solubilities in a given solvent system. Through fractional crystallization, one of the diastereomeric salts precipitates from the solution while the other remains dissolved. After separation via filtration, the precipitated salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure methylphenidate free base. The other enantiomer can be recovered from the mother liquor. This method allows for the isolation of both d-threo- and l-threo-methylphenidate.

Asymmetric Synthesis

Modern synthetic efforts focus on asymmetric synthesis to directly produce a single desired enantiomer, thereby avoiding the need for resolution and improving atom economy.

One notable approach involves the rhodium-catalyzed C-H insertion reaction.[5] In this method, a protected piperidine, such as N-Boc-piperidine, is reacted with a diazoacetate (e.g., methyl phenyldiazoacetate) in the presence of a chiral rhodium catalyst, such as Rh₂(5R-MEPY)₄.[13] The chiral catalyst directs the reaction to selectively form one enantiomer of the N-Boc-protected methylphenidate in excess. Subsequent deprotection of the Boc group yields the final enantiomerically enriched product.[13] While these methods are often designed to produce the more active d-isomer, the use of the opposite enantiomer of the chiral ligand can, in principle, yield the l-isomer.

Another strategy employs chiral starting materials, such as D- or L-pipecolic acid, to set the stereochemistry of the piperidine ring from the outset, followed by the construction of the rest of the molecule.[14]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic and resolution methods for methylphenidate isomers.

| Method/Step | Starting Materials | Key Reagents/Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |

| Racemic Esterification | Ritalinic Acid, Methanol | Thionyl Chloride | - | Racemic | 95 | |

| Chiral Resolution | dl-threo-MPH base, Methanol | (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | - | 99.9% (for d-isomer) | 48.5 (of d-isomer) | [6] |

| Chiral Resolution (Amide) | syn-2-piperidyl-2-yl-phenylacetyl amide | Anhydrous D-dibenzoyl tartaric acid | - | >99% | 35 (of R,R-amide) | [11] |

| Asymmetric C-H Insertion | N-Boc-piperidine, Methyl phenyldiazoacetate | Rh₂(5R-MEPY)₄ | threo selective | 86% (for d-threo) | 64.5 (protected) | [5][13] |

| Diastereoselective Hydrogenation | Methyl 2-phenyl-2-(2'-piperidylidene)acetate | [RuI(p-cymene)((R)-H₈-binap)] | erythro:threo 99:1 | 99.4% (erythro) | 98.7 | [5] |

| Epimerization of Amide | erythro/threo mixture | Potassium tert-butoxide | syn selective | - | 83 | [11] |

| Asymmetric Synthesis from Chiral Pool | L-pipecolic acid | Multiple steps | - | 96% (for 2S,2'S) | - |

Key Experimental Protocols

Protocol 1: Preparation of Racemic dl-threo-Methylphenidate Base[6]

This protocol describes the esterification of ritalinic acid to produce the racemic methylphenidate base.

-

Setup: A 500 mL 4-neck round bottom flask equipped with an overhead mechanical stirrer is charged with ritalinic acid (20 g, 0.09132 mol) and methanol (160 mL).

-

Cooling: The mixture is cooled to a temperature of 0 to –5 °C.

-

Esterification: Thionyl chloride (32.6 g, 0.274 mol) is added dropwise over 30 minutes, maintaining the temperature between 0 and –5 °C.

-

Reaction: The temperature is raised to 27 to 30 °C and the reaction is stirred at ambient conditions for 15 hours.

-

Work-up: The methanol and excess thionyl chloride are distilled off under vacuum. Water (200 mL) is added to the reaction mass.

-

Basification & Extraction: The pH of the aqueous solution is adjusted to 10.5–11.0 with a 25% aqueous NaOH solution. The product is then extracted with dichloromethane (B109758) (200 mL).

-

Isolation: The dichloromethane layer is washed with water (100 mL), dried over anhydrous sodium sulfate, and the solvent is distilled off to yield an oily mass of racemic methylphenidate base.

-

Yield: 19 g (95%).

Protocol 2: Chiral Resolution to Isolate Dexmethylphenidate[6]

This protocol details the separation of dl-threo-methylphenidate using a chiral resolving agent to yield the d-enantiomer. The l-enantiomer (B50610) would remain in the mother liquor.

-

Dissolution: A solution of racemic methylphenidate base (15 g, 0.0642 mol) in methanol is heated to 40–45 °C.

-

Salt Formation: (+)-O,O'–Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.0641 mol) is added over 5 minutes and the mixture is maintained at temperature for 30 minutes until a clear solution is formed.

-

Crystallization: The heating is removed, and the solution is allowed to cool spontaneously to room temperature (25–28 °C), during which the diastereomeric salt of the (2R,2'R)-isomer begins to precipitate. The mixture is stirred for 2 hours at this temperature.

-

Cooling: The mixture is further cooled to 0 °C and maintained for 30 minutes to maximize precipitation.

-

Filtration: The precipitated diastereomeric salt is filtered and washed with chilled methanol (45 mL).

-

Yield (Salt): 19.4 g (97%).

-

Liberation of Free Base: The collected salt (17 g) is suspended in dichloromethane (68 mL) and water (34 mL). The pH is adjusted to 8.5–9.5 with aqueous ammonia. The layers are separated.

-

Isolation: The dichloromethane layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the oil of dexmethylphenidate base.

-

Yield (Base): 6.1 g (85%). The l-threo-methylphenidate can be recovered from the mother liquor from step 5 by a similar basification and extraction process.

Protocol 3: Racemization of an Unwanted Enantiomer[15]

This protocol describes a method to racemize a single enantiomer (e.g., the unwanted l-threo-MPH recovered from resolution) back into a mixture of all four stereoisomers, which can then be re-subjected to epimerization and resolution, improving the overall process yield.

-

Setup: A solution of a single enantiomer of threo-methylphenidate (e.g., d-threo-methylphenidate, 5 g) is prepared in toluene (25 mL).

-

Racemization: Propionic acid (2 mL) is added to the solution.

-

Heating: The solution is heated under reflux for 4 hours.

-

Cooling & Work-up: The mixture is cooled to ambient temperature and washed with a dilute sodium carbonate solution, followed by a water wash.

-

Isolation: The organic phase is separated, dried with magnesium sulfate, and evaporated under reduced pressure.

-

Result: The resulting oil (4.3 g) contains a mixture of all four stereoisomers of methylphenidate in roughly equal proportions, which can be recycled into the synthesis workflow (epimerization followed by resolution).

References

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 4. WO2004080583A2 - PROCESS FOR THE PREPARATION OF threo-METHYLPHENIDATE HYDROCHLORIDE - Google Patents [patents.google.com]

- 5. designer-drug.com [designer-drug.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. US20080167470A1 - Process of enantiomeric resolution of D,L-(+_)-threo-methylphenidate - Google Patents [patents.google.com]

- 13. myexperiment.org [myexperiment.org]

- 14. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of l-threo-methylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of l-threo-methylphenidate, an enantiomer of the widely prescribed psychostimulant methylphenidate. While the therapeutic effects of methylphenidate are primarily attributed to its d-threo enantiomer, a comprehensive understanding of the l-isomer's pharmacological profile is crucial for a complete picture of the drug's action and for the development of enantiomer-specific formulations. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a resource for researchers in pharmacology and drug development.

Core Concepts: A Tale of Two Isomers

Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule typically administered as a racemic mixture of d-threo and l-threo enantiomers.[1] It is now well-established that the pharmacological specificity and therapeutic efficacy of methylphenidate reside almost entirely in the d-threo isomer.[1][2] The l-threo enantiomer exhibits significantly lower potency in its interaction with key molecular targets and demonstrates a distinct pharmacokinetic profile, leading to minimal clinical effects.[2][3]

Quantitative Analysis of Biological Activity

The primary mechanism of action for methylphenidate involves the blockade of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4] The affinity of the methylphenidate isomers for these transporters varies significantly, as detailed in the following tables.

Table 1: In Vitro Receptor Binding Affinities of Methylphenidate Enantiomers

| Compound | Transporter | Species | Tissue | Radioligand | IC50 (nM) | Reference |

| l-threo-methylphenidate | DAT | Rat | Striatal Membranes | [3H]WIN 35,428 | 540 | [2][5] |

| NET | Rat | Frontal Cortex Membranes | [3H]nisoxetine | 5100 | [2][5] | |

| SERT | Rat | Brain Stem Membranes | [3H]paroxetine | >50,000 | [2][5] | |

| d-threo-methylphenidate | DAT | Rat | Striatal Membranes | [3H]WIN 35,428 | 33 | [2][5] |

| NET | Rat | Frontal Cortex Membranes | [3H]nisoxetine | 244 | [2][5] | |

| SERT | Rat | Brain Stem Membranes | [3H]paroxetine | >50,000 | [2][5] |

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of Methylphenidate Enantiomers in Rats

| Compound | Route of Administration | Peak Brain Concentration (ng/g) | Time to Peak (min) | Brain Clearance | Reference |

| l-threo-methylphenidate | Intraperitoneal (5 mg/kg) | Lower than d-isomer | ~30 | Faster than d-isomer | [6] |

| d-threo-methylphenidate | Intraperitoneal (5 mg/kg) | Higher than l-isomer | ~30 | Slower than l-isomer | [6] |

These data clearly illustrate the stereoselective activity of methylphenidate, with the l-threo isomer displaying a significantly lower affinity for both DAT and NET compared to the d-threo enantiomer. This disparity in binding affinity is the molecular basis for the observed differences in their pharmacological and clinical effects.

Signaling Pathways and Experimental Workflows

The biological activity of l-threo-methylphenidate is intrinsically linked to its interaction with monoamine transporters. The following diagrams illustrate the primary signaling pathway affected by this interaction and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

A fundamental aspect of reproducible research is the detailed documentation of experimental methods. Below are representative protocols for key assays used to characterize the biological activity of l-threo-methylphenidate.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of l-threo-methylphenidate for the dopamine transporter.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4)

-

Radioligand: [3H]WIN 35,428

-

Non-specific binding control: GBR 12909 (10 µM)

-

l-threo-methylphenidate stock solution

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes). Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Binding Assay: In a 96-well plate, combine the striatal membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of l-threo-methylphenidate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the l-threo-methylphenidate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Dopamine Uptake Assay

Objective: To measure the functional potency (IC50) of l-threo-methylphenidate in inhibiting dopamine uptake into synaptosomes.

Materials:

-

Rat striatal tissue

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer-HEPES buffer (KRH)

-

Radiolabeled dopamine: [3H]Dopamine

-

l-threo-methylphenidate stock solution

-

Selective dopamine uptake inhibitor for defining non-specific uptake (e.g., GBR 12909)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris. Pellet the synaptosomes from the supernatant by centrifugation at a higher speed (e.g., 12,000 x g for 20 minutes). Resuspend the synaptosomal pellet in KRH buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of l-threo-methylphenidate or vehicle at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Uptake: Initiate the uptake reaction by adding [3H]Dopamine to the synaptosome suspension.

-

Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRH buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of l-threo-methylphenidate. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Chiral Separation of Methylphenidate Enantiomers by HPLC

Objective: To separate and quantify l-threo-methylphenidate and d-threo-methylphenidate in biological samples.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

Chiral column (e.g., Chirobiotic V2).[7]

Mobile Phase:

-

A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate) at a specific ratio and pH (e.g., 92:8 v/v, 20 mM, pH 4.1).[7]

Procedure:

-

Sample Preparation: Extract methylphenidate from the biological matrix (e.g., plasma, brain homogenate) using a suitable method like liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. The enantiomers will have different retention times due to their differential interaction with the chiral stationary phase.

-

Detection and Quantification: Detect the separated enantiomers using a UV or MS detector.[7] Quantify the amount of each enantiomer by comparing the peak areas to a standard curve prepared with known concentrations of the pure enantiomers.

Conclusion

The biological activity of l-threo-methylphenidate is characterized by a significantly lower affinity and functional potency at the dopamine and norepinephrine transporters compared to its d-threo counterpart. This stereoselectivity is the primary reason for the l-isomer's limited contribution to the therapeutic effects of racemic methylphenidate. The detailed protocols and data presented in this guide provide a framework for the continued investigation of the nuanced pharmacology of methylphenidate enantiomers, which is essential for the rational design and development of improved therapeutics for ADHD and other neurological disorders.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ADHD-Viking [adhd-viking.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide on the In Vitro Mechanism of Action of l-Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of l-methylphenidate, the levorotatory enantiomer of methylphenidate. While the therapeutic effects of racemic methylphenidate are primarily attributed to the d-threo-isomer, understanding the in vitro pharmacology of the l-isomer is crucial for a complete characterization of the drug's profile. This document details its interactions with monoamine transporters, summarizes quantitative binding and uptake data, outlines relevant experimental protocols, and visualizes key molecular pathways.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary in vitro mechanism of action for methylphenidate is the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, which are members of the solute carrier family 6 (SLC6), specifically SLC6A3 and SLC6A2, respectively.[1][2] This inhibition of neurotransmitter reuptake into the presynaptic neuron leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2]

Methylphenidate also exhibits a much weaker interaction with the serotonin (B10506) transporter (SERT, SLC6A4).[1][2] In vitro studies have demonstrated that methylphenidate has a significantly lower affinity for SERT compared to DAT and NET, suggesting that its effects on the serotonergic system are not clinically significant at therapeutic doses.[1][2]

The two enantiomers of methylphenidate, d-threo-methylphenidate (dexmethylphenidate) and l-threo-methylphenidate, possess different affinities for these transporters. The d-enantiomer is considerably more potent in its interaction with DAT and NET than the l-enantiomer.[1][2][3]

Quantitative Data: Transporter Binding and Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition constants (IC50) for this compound compared to d-methylphenidate and the racemic mixture at the dopamine, norepinephrine, and serotonin transporters.

Table 1: In Vitro Inhibition of Monoamine Uptake (IC50, nM) in Rat Brain Membranes

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| d-Methylphenidate | 33 | 244 | >50,000 |

| This compound | 540 | 5100 | >50,000 |

Data sourced from an in vitro study on rat brain membranes.[1][2]

Table 2: In Vitro Binding Affinity (Ki, nM) for Human Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

| Methylphenidate (racemic) | 193 | 38 |

Note: This data is for the racemic mixture. It is highlighted that in vitro, MPH has a higher affinity for NET than DAT.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are outlines of standard protocols for radioligand binding assays and synaptosomal uptake assays used to characterize the interaction of this compound with monoamine transporters.

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

Radioligands:

-

Tissue Preparation: Rat brain tissue is dissected to isolate regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for NET, and brain stem for SERT).[5] The tissue is homogenized in an appropriate buffer.

-

Test Compound: this compound in a range of concentrations.

-

Apparatus: Filtration apparatus, scintillation counter.

Procedure:

-

Incubation: The brain membrane homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).[6]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[6]

-

Separation: The receptor-bound radioligand is separated from the free radioligand via rapid filtration through glass fiber filters. The membranes containing the bound radioligand are trapped on the filter.[6]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the uptake inhibition potency (IC50) of this compound for dopamine and norepinephrine.

Materials:

-

Radiolabeled Neurotransmitters: [3H]Dopamine ([3H]DA)[8]

-

Tissue Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine uptake).[8] This involves homogenization of the tissue in a sucrose (B13894) solution followed by centrifugation to isolate the synaptosomal fraction.[8]

-

Test Compound: this compound in a range of concentrations.

-

Uptake Buffer: A buffer solution containing salts, glucose, and other components to maintain the viability and function of the synaptosomes.[8]

-

Apparatus: Filtration apparatus, scintillation counter.

Procedure:

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]DA) is added to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration, washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by a scintillation counter.

-

Data Analysis: The results are used to determine the IC50 value for the inhibition of neurotransmitter uptake.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of this compound at the Synapse.

Caption: In Vitro Assay Workflow for this compound.

Downstream Signaling Effects

While the primary mechanism is transporter blockade, some in vitro studies suggest that methylphenidate can influence downstream signaling pathways. It's important to note that much of this research does not differentiate between the enantiomers.

-

Vesicular Monoamine Transporter 2 (VMAT-2): In vitro studies have shown that methylphenidate can increase the velocity of dopamine transport into synaptic vesicles and increase exocytotic dopamine release, effects potentially mediated by VMAT-2.[9][10]

-

Wnt Signaling: Research has indicated that methylphenidate may promote neuronal differentiation and reduce proliferation by activating Wnt signal transduction pathways.[11]

-

Sigma-1 Receptor: Methylphenidate has been shown to have binding affinity for the sigma-1 receptor, which may contribute to its effects on NMDA-receptor responses.[12][13]

-

ERK Signaling: The activation of dopamine receptors can lead to the stimulation of the extracellular signal-regulated kinase (ERK) signaling pathway, which in turn can influence gene expression related to synaptic proteins.[14]

Conclusion

In vitro, this compound acts as an inhibitor of the dopamine and norepinephrine transporters, though with significantly lower potency than its d-enantiomer. Its affinity for the serotonin transporter is negligible. The established in vitro assays, namely radioligand binding and synaptosomal uptake studies, provide a robust framework for quantifying these interactions. While the primary mechanism is well-defined, emerging evidence suggests potential modulation of downstream signaling pathways, which warrants further investigation to fully elucidate the complete cellular and molecular effects of this compound. This guide provides a foundational understanding for professionals engaged in neuroscience research and the development of novel therapeutics.

References

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adolescence methylphenidate treatment in a rodent model of attention deficit/hyperactivity disorder: Dopamine transporter function and cellular distribution in adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METHOD DEVELOPMENT AND VALIDATION OF AN IN VITRO MODEL OF THE EFFECTS OF METHYLPHENIDATE ON MEMBRANE-ASSOCIATED SYNAPTIC VESICLES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method development and validation of an in vitro model of the effects of methylphenidate on membrane-associated synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylphenidate enhances neuronal differentiation and reduces proliferation concomitant to activation of Wnt signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylphenidate Enhances NMDA-Receptor Response in Medial Prefrontal Cortex via Sigma-1 Receptor: A Novel Mechanism for Methylphenidate Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylphenidate Enhances NMDA-Receptor Response in Medial Prefrontal Cortex via Sigma-1 Receptor: A Novel Mechanism for Methylphenidate Action | PLOS One [journals.plos.org]

- 14. zora.uzh.ch [zora.uzh.ch]

The Neglected Enantiomer: A Deep Dive into the Pharmacological Profile of l-threo-Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a chiral molecule administered as a racemic mixture of d-threo and l-threo enantiomers. While the therapeutic efficacy of MPH is largely attributed to the d-enantiomer (d-MPH), the pharmacological profile of the l-enantiomer (B50610) (l-MPH) is often overlooked and considered inert. This technical guide provides an in-depth analysis of the pharmacological properties of l-threo-methylphenidate, offering a comprehensive resource for researchers, scientists, and drug development professionals. By examining its pharmacodynamics, pharmacokinetics, and behavioral effects in comparison to its more active counterpart, this document aims to present a complete picture of the racemic drug and explore the potential, albeit subtle, contributions of the l-enantiomer.

Pharmacodynamics: A Tale of Two Enantiomers at the Monoamine Transporters

The primary mechanism of action of methylphenidate is the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of these neurotransmitters. However, the two enantiomers exhibit markedly different affinities for these transporters.

Receptor and Transporter Binding Affinities

The binding affinities of d-MPH and l-MPH for DAT and NET have been quantified in numerous studies, consistently demonstrating the superior potency of the d-enantiomer. The l-enantiomer displays a significantly lower affinity for both transporters.

| Enantiomer | Transporter | Species | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| d-threo-Methylphenidate | DAT | Rat Brain | [3H]WIN 35,428 | 33 | - | [1] |

| NET | Rat Brain | [3H]Nisoxetine | 244 | - | [1] | |

| DAT | Human (recombinant) | - | - | 84 | [2] | |

| NET | Human (recombinant) | - | - | 514 | [2] | |

| l-threo-Methylphenidate | DAT | Rat Brain | [3H]WIN 35,428 | 540 | - | [1] |

| NET | Rat Brain | [3H]Nisoxetine | 5100 | - | [1] |

Table 1: Comparative Binding Affinities (IC50 and Ki) of d- and l-threo-Methylphenidate for Dopamine (DAT) and Norepinephrine (NET) Transporters.

As illustrated in Table 1, the d-enantiomer is substantially more potent than the l-enantiomer at inhibiting binding to both DAT and NET. For instance, in rat brain tissue, the IC50 value for d-MPH at the DAT is approximately 16 times lower than that of l-MPH, indicating a significantly higher affinity.[1] A similar, though less pronounced, disparity is observed at the NET.[1] Studies on human recombinant transporters also confirm the higher affinity of d-MPH for DAT.[2] Neither enantiomer shows significant affinity for the serotonin (B10506) transporter (SERT), with IC50 values greater than 50,000 nM.[1]

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have corroborated the findings from binding assays. Administration of d-MPH leads to a substantial, dose-dependent increase in extracellular dopamine levels in the striatum, a brain region rich in dopamine transporters.[3] In contrast, l-MPH has been shown to have no significant effect on extracellular dopamine concentrations at comparable doses.[3] This provides strong evidence that the pharmacologically relevant blockade of dopamine reuptake is mediated almost exclusively by the d-enantiomer.

Pharmacokinetics: Stereoselective Metabolism and Disposition

The pharmacokinetic profiles of the methylphenidate enantiomers are characterized by significant stereoselectivity, primarily due to preferential metabolism of the l-enantiomer.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration of racemic methylphenidate, the plasma concentrations of d-MPH are consistently and significantly higher than those of l-MPH.[4] This is attributed to extensive and stereoselective first-pass metabolism, where l-MPH is more rapidly hydrolyzed to its inactive metabolite, ritalinic acid, by the carboxylesterase 1 (CES1) enzyme.[4]

| Parameter | d-threo-Methylphenidate | l-threo-Methylphenidate | Reference |

| Absolute Bioavailability (Oral) | 23% | 5% | [4] |

| Area Under the Curve (AUC) | Significantly Higher | Significantly Lower | [4] |

| Systemic Clearance (CL) | Lower | Higher | [4] |

| Volume of Distribution (Vdss) | Higher | Lower | [4] |

| Elimination Half-life (t1/2) | Longer | Shorter | [4] |

Table 2: Comparative Pharmacokinetic Parameters of d- and l-threo-Methylphenidate in Humans Following Oral Administration of Racemic Methylphenidate.

The absolute bioavailability of d-MPH after oral administration is approximately 23%, whereas that of l-MPH is only 5%.[4] Consequently, the systemic exposure (AUC) to l-MPH is substantially lower. The more rapid clearance and larger volume of distribution of l-MPH further contribute to its lower plasma concentrations and shorter half-life compared to the d-enantiomer.[4]

Behavioral Pharmacology: The Dominance of the d-Enantiomer

Behavioral studies in animal models have consistently demonstrated that the stimulant and therapeutic-like effects of racemic methylphenidate are mediated by the d-enantiomer.

Studies in rats have shown that d-MPH is significantly more potent in inducing locomotor activity and producing other behavioral changes compared to l-MPH.[5] In fact, l-MPH is often found to be behaviorally inactive at doses where d-MPH produces robust effects.[6] Some research has suggested a potential, albeit weak, modulatory role for l-MPH, where it might slightly attenuate some of the behavioral effects of d-MPH, but this interaction is not consistently observed and its clinical significance is likely minimal.[6]

Experimental Protocols

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of d- and l-threo-methylphenidate for DAT and NET.

Materials:

-

Rat striatal (for DAT) or cortical (for NET) tissue homogenates

-

Radioligand: [3H]WIN 35,428 for DAT or [3H]Nisoxetine for NET

-

Unlabeled d-threo-methylphenidate and l-threo-methylphenidate

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal or cortical tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (d- or l-methylphenidate).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine and Norepinephrine Measurement

This protocol outlines the in vivo microdialysis procedure to measure extracellular dopamine and norepinephrine levels in the rat brain following administration of methylphenidate enantiomers.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

d-threo-methylphenidate and l-threo-methylphenidate solutions for injection

-

Fraction collector

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

-

Drug Administration: Administer a specific dose of d- or this compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

Visualizations

Caption: Pharmacodynamic action of methylphenidate enantiomers at the synapse.

Caption: Stereoselective first-pass metabolism of methylphenidate.

Conclusion

References

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurobehavioral effects of racemic threo-methylphenidate and its D and L enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective behavioral effects of threo-methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Threo-Methylphenidate's Affinity for the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of l-threo-methylphenidate's interaction with the dopamine (B1211576) transporter (DAT). It includes quantitative binding affinity data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows. Methylphenidate (MPH) is a chiral molecule, existing as d-threo and l-threo enantiomers. The d-threo-methylphenidate (d-MPH) is the pharmacologically more active isomer, exhibiting a significantly higher affinity for the dopamine transporter than its l-threo counterpart (l-MPH).[1][2][3]

Core Mechanism of Action

Methylphenidate is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor.[4] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron.[4][5][6] This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission.[2][5][6] While both enantiomers contribute to this effect, d-threo-methylphenidate is substantially more potent in its action on the dopamine transporter.[3]

Quantitative Binding Affinity Data

The binding affinity of l-threo-methylphenidate and its more active d-threo isomer for the dopamine transporter is typically quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of radioligand binding to the transporter.

| Compound | Transporter | IC50 (nM) | Species/Tissue | Radioligand | Reference |

| d-threo-methylphenidate | Dopamine Transporter (DAT) | 33 | Rat Brain Membranes | [3H]WIN 35,428 | [6][7] |

| l-threo-methylphenidate | Dopamine Transporter (DAT) | 540 | Rat Brain Membranes | [3H]WIN 35,428 | [6][7] |

| d-threo-methylphenidate | Norepinephrine Transporter (NET) | 244 | Rat Brain Membranes | [3H]nisoxetine | [6][7] |

| l-threo-methylphenidate | Norepinephrine Transporter (NET) | 5100 | Rat Brain Membranes | [3H]nisoxetine | [6][7] |

| d-threo-methylphenidate | Serotonin (B10506) Transporter (SERT) | >50,000 | Rat Brain Membranes | [3H]paroxetine | [6][7] |

| l-threo-methylphenidate | Serotonin Transporter (SERT) | >50,000 | Rat Brain Membranes | [3H]paroxetine | [6][7] |

Experimental Protocols

The determination of binding affinity for the dopamine transporter is predominantly carried out using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Tissue Preparation (Rat Striatal Membranes)

-

Tissue Dissection: Rat brains are dissected, and the striatum is isolated. The striatum is a region with a high density of dopamine transporters.

-

Homogenization: The striatal tissue is homogenized in an ice-cold buffer (e.g., 30mM sodium phosphate (B84403) buffer, pH 7.4) using a Potter-Elvehjem homogenizer.[8]

-

Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the crude membrane fraction.

-

Washing: The membrane pellet is resuspended in fresh, ice-cold buffer and the centrifugation step is repeated to wash the membranes.[9]

-

Final Preparation and Storage: The final pellet is resuspended in a known volume of assay buffer. The protein concentration is determined using a standard protein assay, such as the BCA protein assay. The membrane preparations are then stored in aliquots at -80°C until use.[9]

Radioligand Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes:

-

Membrane Preparation: Aliquots of the prepared rat striatal membranes.

-

Radioligand: A radioactive ligand that binds to the dopamine transporter with high affinity, such as [3H]WIN 35,428 (a cocaine analog).[8][10]

-

Competitor: The compound being tested (e.g., l-threo-methylphenidate) at various concentrations.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 30mM sodium phosphate buffer with 0.32 M sucrose, pH 7.4).[8]

-

-

Incubation: The components are incubated together to allow for binding to reach equilibrium. A typical incubation period is 90 minutes at 4°C.[8]

-

Defining Non-Specific Binding: To determine the amount of radioligand that binds to non-DAT sites, a parallel set of reactions is performed in the presence of a high concentration of a known DAT inhibitor, such as cocaine (e.g., 60 µM), to saturate the specific binding sites.[8]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[9]

Data Analysis

-

Calculating Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a saturating concentration of a known inhibitor) from the total binding (counts in the absence of a competitor).[9]

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[9]

-

Ki Calculation: The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.[9]

Mandatory Visualizations

Dopamine Signaling Pathway and Methylphenidate Action

Caption: Dopamine signaling pathway at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflow for DAT Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Mechanism of action of methylphenidate: insights from PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]

- 6. ClinPGx [clinpgx.org]

- 7. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Oral Methylphenidate Treatment Reversibly Increases Striatal Dopamine Transporter and Dopamine Type 1 Receptor Binding in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Norepinephrine Transporter Binding of L-Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between l-threo-methylphenidate and the norepinephrine (B1679862) transporter (NET). It includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development in neuropharmacology.

Methylphenidate (MPH) is a psychostimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD).[1] It acts as a norepinephrine and dopamine (B1211576) reuptake inhibitor by blocking their respective transporters, NET and the dopamine transporter (DAT).[1][2] MPH is a chiral molecule, and its therapeutic effects are primarily attributed to the d-threo enantiomer (d-MPH), which exhibits a significantly higher affinity for these catecholaminergic sites compared to the l-threo enantiomer (l-MPH).[3][4] Understanding the specific binding characteristics of each enantiomer to the norepinephrine transporter is crucial for elucidating its full pharmacological profile and for the development of more targeted therapeutics. While l-MPH is often considered the less active isomer, its presence in racemic formulations and its unique pharmacokinetic profile, particularly with transdermal delivery systems, necessitates a thorough characterization of its interaction with NET.[1][5]

Molecular Interaction and Stereoselectivity

The primary mechanism of action for methylphenidate involves the blockade of monoamine transporters.[1] Specifically, it binds to NET and DAT, inhibiting the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft and thereby increasing their extracellular concentrations.[2][6]

The interaction is highly stereoselective. The pharmacological activity of methylphenidate resides almost exclusively in the d-threo-isomer.[7][8] In vitro studies have consistently shown that d-MPH has a prominent affinity for the norepinephrine transporter, in some cases exceeding its affinity for the dopamine transporter.[3][9] In contrast, l-threo-methylphenidate demonstrates substantially lower binding affinity at these sites.[6] Human and baboon brain imaging studies using positron emission tomography (PET) have confirmed that the binding of l-threo-MPH is diffuse and largely nonspecific, whereas d-threo-MPH shows specific and saturable binding in transporter-rich regions like the striatum.[4][7] This indicates that the therapeutic effects of racemic methylphenidate are mediated by the d-enantiomer.[4]

Quantitative Data on Transporter Binding

The binding affinities of methylphenidate enantiomers for the norepinephrine and dopamine transporters have been quantified through various in vitro and in vivo studies. The data consistently highlight the higher potency of the d-threo isomer.

Table 1: In Vitro Binding and Uptake Inhibition of Methylphenidate Isomers

| Compound | Transporter | Assay Type | Species | Value | Reference(s) |

| d-threo-Methylphenidate | NET | Inhibition of [³H]NE Uptake | Rat Brain Synaptosomes | IC₅₀: 244 nM | [6] |

| l-threo-Methylphenidate | NET | Inhibition of [³H]NE Uptake | Rat Brain Synaptosomes | IC₅₀: 5100 nM | [6] |

| d-threo-Methylphenidate | DAT | Inhibition of [³H]DA Uptake | Rat Brain Synaptosomes | IC₅₀: 33 nM | [6] |

| l-threo-Methylphenidate | DAT | Inhibition of [³H]DA Uptake | Rat Brain Synaptosomes | IC₅₀: 540 nM | [6] |

| Racemic Methylphenidate | NET | Inhibition Constant | - | Kᵢ: 40 nM | [10] |

| Racemic Methylphenidate | DAT | Inhibition Constant | - | Kᵢ: 160 nM | [10] |

Table 2: In Vivo Norepinephrine Transporter Occupancy by Methylphenidate in Humans

| Parameter | Brain Region | Method | Value | Reference(s) |

| ED₅₀ (Effective Dose 50%) | Global | PET with [¹¹C]methylreboxetine | 0.14 mg/kg | [9] |

| NET Occupancy | Global | PET with [¹¹C]methylreboxetine | 70-80% at avg. clinical dose (0.35–0.55 mg/kg) | [9] |

| DAT Occupancy | Striatum | PET | 60-70% at avg. clinical dose (0.35–0.55 mg/kg) | [9] |

Note: The in vivo data reflects the administration of racemic methylphenidate, with the effects primarily driven by the d-enantiomer.

Experimental Protocols

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of l-methylphenidate for the norepinephrine transporter.

1. Membrane Preparation:

-

Homogenize tissue (e.g., from rat cerebral cortex or cells expressing human NET) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[11]

-

Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.[11]

-

Pellet the membranes from the supernatant by high-speed centrifugation (~20,000 x g for 20 minutes at 4°C).[11]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.[12]

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]

-

Determine the protein concentration using a standard method like the BCA assay.[12]

2. Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine or [³H]reboxetine, typically at its Kd concentration), and serial dilutions of this compound.[12]

-

For total binding, add buffer instead of the competing compound. For non-specific binding, add a high concentration of a potent NET inhibitor (e.g., desipramine).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[12]

3. Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[12]

-

Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Dry the filters and add scintillation cocktail.[12]

-

Quantify the radioactivity trapped on the filters using a scintillation counter.[12]

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

This protocol measures the functional inhibition of norepinephrine uptake by this compound in nerve terminals.

1. Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat cortex or hypothalamus) in a buffered sucrose (B13894) solution.[13]

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Layer the resulting supernatant onto a density gradient (e.g., Percoll or Ficoll) and centrifuge at high speed to isolate the synaptosomal fraction.[14]

-

Collect the synaptosome layer and wash with a Krebs-based buffer to remove the gradient medium.[14]

-

Resuspend the synaptosomes in the assay buffer and determine the protein concentration.

2. Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.[14]

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-L-norepinephrine (typically near the Km value).[14][15]

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.[14]

3. Termination and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[15]

-

Measure the radioactivity retained by the synaptosomes on the filters using liquid scintillation counting.[15]

4. Data Analysis:

-

Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

This protocol allows for the measurement of extracellular norepinephrine levels in the brain of a freely moving animal following administration of this compound.

1. Surgical Procedure:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula over the target brain region (e.g., prefrontal cortex) using stereotaxic coordinates.[16]

-

Secure the cannula to the skull with dental cement and anchor screws.[16]

-

Allow the animal to recover from surgery for several days.[16]

2. Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain region of interest.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[16]

-

Allow the system to stabilize and then collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).[16]

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.[16]

3. Sample Analysis:

-

Analyze the norepinephrine concentration in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16]

-

Quantify norepinephrine levels by comparing the peak areas in the samples to those of known standards.[16]

4. Data Analysis:

-

Express the post-administration norepinephrine concentrations as a percentage of the average baseline concentration.

-

Plot the change in extracellular norepinephrine over time to determine the magnitude and duration of the effect of this compound.

Visualizations: Pathways and Workflows

Caption: Mechanism of this compound at the Noradrenergic Synapse.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Experimental Workflow for a Synaptosome Uptake Assay.

Caption: Differential Binding Affinity of Methylphenidate Isomers.

References

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of methylphenidate treatment during adolescence on norepinephrine transporter function in orbitofrontal cortex in a rat model of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Metabolism of l-Methylphenidate and its Inactive Metabolites

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the metabolic pathways of l-methylphenidate, focusing on the formation of its inactive metabolites. The document details the enzymatic processes, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and includes visualizations of the metabolic and experimental workflows.

Introduction

Methylphenidate (MPH) is a chiral psychostimulant drug commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] It exists as a racemic mixture of two enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH).[3] The pharmacological activity of MPH is primarily attributed to the d-enantiomer, which acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[2][4] The l-enantiomer (B50610) is considered to have significantly less pharmacological activity.[3]

The metabolism of methylphenidate is extensive, rapid, and stereoselective, with the l-isomer being preferentially metabolized.[5][6] This guide focuses on the metabolic fate of this compound, detailing its conversion into various inactive metabolites.

Metabolic Pathways of this compound

The biotransformation of this compound occurs primarily in the liver through several key pathways, leading to pharmacologically inactive products that are subsequently excreted.[1][7]

Primary Pathway: De-esterification to l-Ritalinic Acid

The principal metabolic route for both MPH enantiomers is de-esterification, which accounts for the vast majority of its clearance.[8][9]

-

Reaction: this compound is hydrolyzed at its ester group to form its main, inactive metabolite, l-α-phenyl-2-piperidine acetic acid, commonly known as l-ritalinic acid (RA).[1][10]

-

Enzyme: This reaction is catalyzed by the human carboxylesterase 1 (CES1), a serine esterase found predominantly in the liver.[2][6] MPH is metabolized solely by CES1, not the closely related CES2.[1][2]

-

Stereoselectivity: CES1 exhibits significant stereoselectivity, with a catalytic activity that is 6 to 7 times higher for l-MPH compared to d-MPH.[11][12] This preferential hydrolysis results in the rapid first-pass metabolism of l-MPH after oral administration.[5][11] Consequently, the systemic bioavailability of l-MPH is very low (around 1-5%), while that of d-MPH is considerably higher (approximately 22-30%).[5][13]

Minor Oxidative Pathways

In addition to de-esterification, minor metabolic pathways involving microsomal oxidation and aromatic hydroxylation have been identified.[1][2]

-

6-Oxo-methylphenidate: Microsomal oxidation of the piperidine (B6355638) ring produces 6-oxo-methylphenidate (6-oxo-MPH).[1] This metabolite is subsequently de-esterified to 6-oxo-ritalinic acid.[1][2] Together, these 6-oxo-metabolites account for up to 1.5% of the total administered dose.[1]

-

p-Hydroxy-methylphenidate: Aromatic hydroxylation of the phenyl ring results in the formation of p-hydroxy-methylphenidate (p-hydroxy-MPH).[1][2] While this metabolite has shown some pharmacological activity in mice, this has not been confirmed in humans and it is generally considered inactive.[1][2] It is further metabolized via de-esterification to p-hydroxy-ritalinic acid, which can then be glucuronidated.[1][2] This pathway accounts for up to 2.5% of a total MPH dose.[1][2]

Transesterification with Ethanol (B145695)

When methylphenidate is co-ingested with ethanol, a unique metabolic interaction occurs.

-

Reaction: CES1 can catalyze the transesterification of this compound with ethanol to form l-ethylphenidate (B12724745) (l-EPH).[1][14]

-

Mechanism: This process happens enantioselectively with l-MPH.[14][15] The formation of l-EPH competitively inhibits the hydrolysis of d-MPH by CES1, leading to increased plasma concentrations and a heightened euphoric effect of the active d-isomer.[15]

Inactive Metabolites

The metabolism of this compound primarily yields pharmacologically inactive compounds that are readily excreted.

-

l-Ritalinic Acid: The most abundant metabolite, accounting for 60-86% of an MPH dose excreted in urine.[13] It possesses little to no pharmacological activity.[8][9]

-

Other Inactive Metabolites: These include 6-oxo-methylphenidate, p-hydroxy-methylphenidate, 6-oxo-ritalinic acid, and p-hydroxy-ritalinic acid glucuronide.[1][2] All are considered inactive and are excreted in small amounts.[1][2]

Quantitative Data on Metabolism and Pharmacokinetics

The stereoselective nature of this compound metabolism results in significant differences in the pharmacokinetic profiles of the d- and l-enantiomers.

Table 1: Pharmacokinetic Parameters of Methylphenidate Enantiomers and Metabolites

| Parameter | d-Methylphenidate | This compound | Ritalinic Acid |

| Absolute Oral Bioavailability | 22 ± 8%[13] | 5 ± 3%[13] | N/A |

| Elimination Half-life (t½) | ~2.5 hours[13] | ~2.4 hours[13] | 3-4 hours[13] |

| Systemic Clearance (CL) | 0.40 ± 0.12 L/h/kg[13] | 0.73 ± 0.28 L/h/kg[13] | N/A |

| Volume of Distribution (Vd) | 2.65 ± 1.11 L/kg[9][13] | 1.80 ± 0.91 L/kg[9][13] | N/A |

| Plasma Protein Binding | 10-33%[9][13] | 10-33%[9][13] | N/A |

| Urinary Excretion (% of dose) | <1% (unchanged)[13] | <1% (unchanged)[13] | 60-86%[13] |

Table 2: Comparative Plasma Concentrations after Oral Administration of Racemic Methylphenidate

| Analyte | AUCinf (ng·h/mL) - 18 mg dose | AUCinf (ng·h/mL) - 36 mg dose | AUCinf (ng·h/mL) - 54 mg dose |

| d-Methylphenidate | 42.2 | 80.9 | 120 |

| This compound | 0.43 | 0.96 | 1.82 |

| d-Ritalinic Acid (d-PPA) | Comparable to l-PPA | Comparable to l-PPA | Comparable to l-PPA |

| l-Ritalinic Acid (l-PPA) | Comparable to d-PPA | Comparable to d-PPA | Comparable to d-PPA |

| Data sourced from a study on dose-proportional pharmacokinetics.[16] |

Experimental Protocols

The study of this compound metabolism employs both in vitro and in vivo methodologies to characterize the pathways and quantify the metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for metabolite formation.

-

Preparation: Human liver microsomes (HLMs) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), this compound, and HLMs.

-

Initiation: The reaction is initiated by adding a cofactor solution, typically NADPH, to start the enzymatic process. For CES1 activity, no co-factor is required, but its activity can be confirmed using a control substrate like clopidogrel.[17]

-

Incubation: The mixture is incubated at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify this compound and its metabolites, including l-ritalinic acid, 6-oxo-MPH, and p-hydroxy-MPH.[12]

Human Pharmacokinetic Study

This protocol is designed to determine the pharmacokinetic profile of this compound and its metabolites in humans.

-

Study Design: A randomized, crossover study design is often employed.[5] Healthy human volunteers receive a single oral dose of racemic methylphenidate.

-

Drug Administration: Subjects are administered a standardized dose of the drug after an overnight fast.

-

Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[5] Urine samples are collected over intervals for up to 48-96 hours.[13]

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. Urine volume is recorded, and an aliquot is stored.

-

Bioanalysis: Plasma and urine samples are analyzed using a validated enantioselective LC-MS/MS method to determine the concentrations of d-MPH, l-MPH, d-ritalinic acid, and l-ritalinic acid.[12]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for each enantiomer and its metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows.

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow: In Vitro Metabolism

Caption: Workflow for an in vitro metabolism experiment.

Logical Flow: Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study.

Conclusion